The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source†

Organic & Biomolecular Chemistry Pub Date: 2020-07-22 DOI: 10.1039/D0OB00485E

Abstract

The ligand-free palladium-catalyzed C3-cyanation of indoles via direct C–H functionalization was achieved. This protocol, utilizing CH3CN as a green and readily available cyanide source, produced the desired products in moderate to good yields through transition-metal-catalyzed C–CN bond cleavage.

Graphical abstract: The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source
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